molecular formula C14H13FO2 B6332041 (2-(Benzyloxy)-5-fluorophenyl)methanol CAS No. 331729-56-7

(2-(Benzyloxy)-5-fluorophenyl)methanol

Cat. No.: B6332041
CAS No.: 331729-56-7
M. Wt: 232.25 g/mol
InChI Key: SVAYSCAGXCLFKE-UHFFFAOYSA-N
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Description

(2-(Benzyloxy)-5-fluorophenyl)methanol is an organic compound characterized by the presence of a benzyloxy group and a fluorine atom attached to a phenyl ring, with a methanol group at the para position relative to the benzyloxy group

Preparation Methods

The synthesis of (2-(Benzyloxy)-5-fluorophenyl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorophenol and benzyl bromide.

    Reaction Conditions: The initial step involves the formation of the benzyloxy group through a nucleophilic substitution reaction. This is achieved by reacting 2-fluorophenol with benzyl bromide in the presence of a base such as potassium carbonate in a suitable solvent like acetone.

    Formation of the Methanol Group: The intermediate product is then subjected to a reduction reaction to introduce the methanol group. This can be accomplished using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

(2-(Benzyloxy)-5-fluorophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

    Esterification: The methanol group can react with carboxylic acids to form esters in the presence of acid catalysts.

Common reagents and conditions used in these reactions include bases, acids, oxidizing agents, and reducing agents, depending on the desired transformation. The major products formed from these reactions vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-(Benzyloxy)-5-fluorophenyl)methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for various chemical transformations.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of (2-(Benzyloxy)-5-fluorophenyl)methanol involves its interaction with specific molecular targets and pathways. The benzyloxy group and the fluorine atom play crucial roles in its binding affinity and selectivity towards target proteins or enzymes. The compound may exert its effects by modulating the activity of these targets, leading to various biological responses.

Comparison with Similar Compounds

(2-(Benzyloxy)-5-fluorophenyl)methanol can be compared with other similar compounds, such as:

    (2-(Benzyloxy)phenyl)methanol: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.

    (2-(Benzyloxy)-4-fluorophenyl)methanol: The position of the fluorine atom is different, potentially affecting its interaction with molecular targets.

    (2-(Benzyloxy)-5-chlorophenyl)methanol: The chlorine atom may impart different electronic and steric effects compared to the fluorine atom.

Properties

IUPAC Name

(5-fluoro-2-phenylmethoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO2/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVAYSCAGXCLFKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

LAH (226 mg, 5.95 mmol) was added to a solution of 2-benzyloxy-5-fluoro-benzoic acid benzyl ester (2 g, 5.95 mmol) at 0° C. The reaction was warmed to room temperature and after 1 hour, the reaction was quenched by the sequential addition of water (226 μL), 15% NaOH (226 μL), and water (760 μL), the mixture was diluted with ethyl acetate and dried with MgSO4, filtered and concentrated. The residue was purified by flash chromatography (10% ethyl acetate/hexanes) to afford 1.13 g (82%) of the title compound as a colorless solid. MS 250 (M+NH4)+. 1H NMR (400 MHz, CDCl3) δ 7.4 (m, 5H); 7.05 (dd, 1H, J=9.1, 4.3 Hz); 6.92 (m, 2H); 5.08 (s, 2H); 4.65 (s, 2H); 2.2 (bs, 1H).
Name
Quantity
226 mg
Type
reactant
Reaction Step One
Name
2-benzyloxy-5-fluoro-benzoic acid benzyl ester
Quantity
2 g
Type
reactant
Reaction Step One
Yield
82%

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